meta-Mirabegron
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Overview
Description
Meta-Mirabegron is a selective beta-3 adrenergic receptor agonist primarily used in the treatment of overactive bladder syndrome. It works by relaxing the detrusor muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity and reducing symptoms of urgency and frequency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meta-Mirabegron involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Meta-Mirabegron undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Meta-Mirabegron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-3 adrenergic receptor agonists and their interactions with other molecules.
Biology: Investigated for its effects on cellular signaling pathways and its potential role in modulating metabolic processes.
Mechanism of Action
Meta-Mirabegron exerts its effects by selectively activating beta-3 adrenergic receptors, which are predominantly found in the bladder. Activation of these receptors leads to the relaxation of the detrusor muscle during the storage phase of the urinary bladder fill-void cycle. This increases bladder capacity and reduces symptoms of urgency and frequency. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway, which mediates the relaxation of smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Vibegron: Another beta-3 adrenergic receptor agonist used for the treatment of overactive bladder syndrome.
Solifenacin: An antimuscarinic agent used for overactive bladder syndrome.
Uniqueness of Meta-Mirabegron
This compound is unique in its selective activation of beta-3 adrenergic receptors, which provides a distinct mechanism of action compared to antimuscarinic agents. This results in a favorable side effect profile, particularly in terms of reduced dry mouth and constipation, which are common with antimuscarinic agents .
Properties
CAS No. |
1684452-81-0 |
---|---|
Molecular Formula |
C₂₁H₂₄N₄O₂S |
Molecular Weight |
396.51 |
Synonyms |
2-Amino-N-[3-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]-4-thiazoleacetamide; |
Origin of Product |
United States |
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